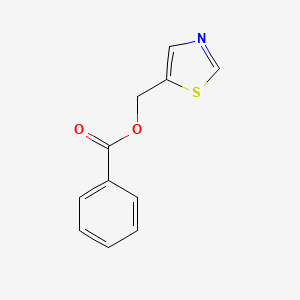

1,3-Thiazol-5-ylmethylbenzencarboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Thiazol-5-ylmethyl benzenecarboxylate is an organic compound with the molecular formula C11H9NO2S. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Wissenschaftliche Forschungsanwendungen

Major Reactions

- Oxidation : Formation of sulfoxides and sulfones.

- Reduction : Production of thiazolidine derivatives.

- Substitution : Generation of substituted thiazole derivatives.

Biological Applications

The compound has been investigated for its potential as an antimicrobial, antifungal, and antiviral agent. Research indicates that derivatives of thiazole compounds often exhibit significant biological activities:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, which is crucial for developing treatments against resistant bacterial infections.

- Antifungal Properties : The compound has demonstrated efficacy against fungal pathogens, suggesting potential use in antifungal therapies.

- Antiviral Effects : Preliminary investigations hint at possible antiviral properties, warranting further exploration.

Medical Research

In the medical field, 1,3-thiazol-5-ylmethyl benzenecarboxylate is being explored for its therapeutic effects:

- Anti-inflammatory Properties : The compound may offer relief in inflammatory conditions through mechanisms that require further elucidation.

- Analgesic Effects : There is ongoing research into its pain-relieving capabilities.

- Anticancer Potential : Some studies suggest that this compound could target specific pathways involved in tumor growth, making it a candidate for cancer treatment.

Industrial Applications

1,3-Thiazol-5-ylmethyl benzenecarboxylate finds utility in several industrial applications:

- Agrochemicals : It is used in the development of pesticides and herbicides due to its biological activity against pests.

- Dyes and Pigments : The compound's chemical properties allow it to be incorporated into the synthesis of dyes with specific characteristics.

- Materials Science : Its unique structure can contribute to the development of new materials with tailored properties.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of 1,3-thiazol-5-ylmethyl benzenecarboxylate:

Wirkmechanismus

Target of Action

1,3-Thiazol-5-ylmethyl benzenecarboxylate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug)

Mode of Action

For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Biochemical Pathways

Thiazole derivatives are known to influence various biochemical pathways .

Result of Action

Thiazole derivatives are known to have diverse biological activities .

Biochemische Analyse

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Thiazol-5-ylmethyl benzenecarboxylate typically involves the reaction of thiazole derivatives with benzenecarboxylate precursors. One common method is the esterification of 1,3-thiazol-5-ylmethanol with benzenecarboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of 1,3-Thiazol-5-ylmethyl benzenecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Thiazol-5-ylmethyl benzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Substituted thiazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Thiazole: A parent compound with a similar structure but without the benzenecarboxylate group.

1,3-Thiazol-2-ylmethyl benzenecarboxylate: A structural isomer with the thiazole ring attached at a different position.

1,3-Thiazol-4-ylmethyl benzenecarboxylate: Another isomer with the thiazole ring attached at the 4-position.

Uniqueness

1,3-Thiazol-5-ylmethyl benzenecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzenecarboxylate group enhances its ability to interact with biological targets and increases its potential for therapeutic applications .

Biologische Aktivität

1,3-Thiazol-5-ylmethyl benzenecarboxylate is an organic compound characterized by a thiazole ring that contains sulfur and nitrogen atoms, alongside a benzenecarboxylate moiety. This unique structure contributes to its diverse biological activities, which have garnered interest in medicinal chemistry and pharmacology. The compound's molecular formula is C_{12}H_{11}N_{1}O_{2}S, with a molecular weight of approximately 219.25 g/mol.

The biological activity of 1,3-thiazol-5-ylmethyl benzenecarboxylate is primarily attributed to the thiazole ring's ability to interact with various biological targets. Compounds containing thiazole structures often exhibit:

- Antimicrobial activity : They can inhibit the growth of bacteria and fungi.

- Anticancer properties : Some derivatives have shown potential in cancer cell line studies.

- Anti-inflammatory effects : Certain modifications may enhance anti-inflammatory responses.

The compound's mechanism of action may involve the inhibition of specific enzymes or receptors, modulating key biological processes such as DNA replication and protein synthesis .

Biological Activities

Research indicates that 1,3-thiazol-5-ylmethyl benzenecarboxylate exhibits several notable biological activities:

- Antibacterial Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacterial strains.

- Antifungal Activity : Interaction studies have shown potential against fungal pathogens.

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects in various cancer cell lines.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1,3-thiazol-5-ylmethyl benzenecarboxylate, a comparison with structurally similar compounds is essential. Below is a table summarizing these compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-1,3-thiazol-5-methyl benzoate | Contains chlorine substituent on thiazole | Enhanced antimicrobial activity |

| 4-(5-Isopropyl-1,3-thiazol-2-yl)aminobenzenesulfonamide | Sulfonamide group present | Potential anti-cancer properties |

| Methyl 3-(2-chloro-1,3-thiazol-5-yloxy)benzoate | Oxy substituent enhances solubility | Increased bioavailability |

Case Studies

Several case studies have focused on the biological activity of thiazole derivatives, including 1,3-thiazol-5-ylmethyl benzenecarboxylate. For instance:

- Antibacterial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups.

- Cytotoxicity in Cancer Cell Lines : Research involving various cancer cell lines demonstrated that specific structural modifications could enhance cytotoxicity, suggesting avenues for drug development.

- Docking Studies : Computational studies have shown how 1,3-thiazol-5-ylmethyl benzenecarboxylate interacts with key enzymes involved in pathogen metabolism, providing insights into its potential as an antifungal agent .

Eigenschaften

IUPAC Name |

1,3-thiazol-5-ylmethyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-11(9-4-2-1-3-5-9)14-7-10-6-12-8-15-10/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSYXDOLEIYNDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2=CN=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819087 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.